Cordycepin vs. Adenosine and 2′-Deoxyadenosine: Differential Antiproliferative Activity in Murine Tumor Cell Lines
In a direct head-to-head comparative study, adenosine and 2′-deoxyadenosine at concentrations up to 100 µM demonstrated no measurable growth inhibitory effect on B16-BL6 mouse melanoma or Lewis lung carcinoma (LLC) cells. In contrast, cordycepin produced concentration-dependent growth inhibition with IC50 values of 39 µM for B16-BL6 and 48 µM for LLC cells [1]. The selective adenosine A3 receptor agonist Cl-IB-MECA exhibited superior potency (IC50 = 5 µM for B16-BL6; 14 µM for LLC), while the A3 antagonist MRS1191 reversed cordycepin's inhibitory effect, confirming A3 receptor involvement [1].
| Evidence Dimension | Antiproliferative activity (cell growth inhibition) |
|---|---|
| Target Compound Data | Cordycepin: IC50 = 39 µM (B16-BL6); 48 µM (LLC) |
| Comparator Or Baseline | Adenosine and 2′-deoxyadenosine: No effect up to 100 µM |
| Quantified Difference | Qualitative difference: activity vs. no activity at 100 µM |
| Conditions | In vitro growth curve assay; B16-BL6 mouse melanoma and Lewis lung carcinoma cell lines |
Why This Matters
This data establishes that cordycepin's 3′-deoxy modification is essential for antiproliferative activity against these tumor models, making adenosine or 2′-deoxyadenosine unsuitable substitutes for cordycepin-dependent assays.
- [1] Nakamura, K., Yoshikawa, N., Yamaguchi, Y., Kagota, S., Shinozuka, K., & Kunitomo, M. (2006). Antitumor effect of cordycepin (3′-deoxyadenosine) on mouse melanoma and lung carcinoma cells involves adenosine A3 receptor stimulation. Anticancer Research, 26(1A), 43–47. View Source
